6,7-Dichloro-4-hydrazinoquinoline hydrochloride

Description

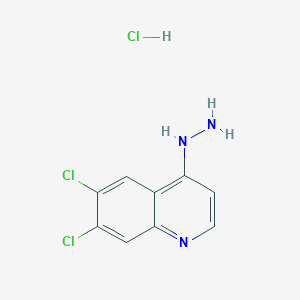

6,7-Dichloro-4-hydrazinoquinoline hydrochloride (CAS 1171843-02-9) is a substituted quinoline derivative with a hydrazine functional group at position 4 and chlorine atoms at positions 6 and 5. Its molecular formula is C₉H₇Cl₂N₃·HCl, and it is typically available as an industrial-grade compound with 99% purity, packaged in 25 kg cardboard drums . The hydrochloride salt enhances its solubility in aqueous systems, making it suitable for use as a chemical intermediate in pharmaceuticals, agrochemicals, and organic synthesis.

Structure

3D Structure of Parent

Properties

CAS No. |

1171843-02-9 |

|---|---|

Molecular Formula |

C9H8Cl3N3 |

Molecular Weight |

264.5 g/mol |

IUPAC Name |

(6,7-dichloroquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C9H7Cl2N3.ClH/c10-6-3-5-8(14-12)1-2-13-9(5)4-7(6)11;/h1-4H,12H2,(H,13,14);1H |

InChI Key |

UOECVFHWVPPMPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1NN)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6,7-Dichloro-4-hydrazinoquinoline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6,7-dichloroquinoline.

Hydrazination: The 6,7-dichloroquinoline is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazino group at the 4-position of the quinoline ring.

Hydrochloride Formation: The resulting 6,7-dichloro-4-hydrazinoquinoline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

6,7-Dichloro-4-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 6,7-Dichloro-4-hydrazinoquinoline hydrochloride exhibits notable antibacterial activity against various strains. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections.

Key Findings:

- The compound has been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa , showing significant inhibition at concentrations as low as 6.25 µg/mL .

- Its mechanism involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially disrupting their activity and biological pathways.

Anticancer Activity

The anticancer potential of this compound has been a focus of various studies. It has demonstrated cytotoxic effects on multiple cancer cell lines through mechanisms such as topoisomerase II inhibition and disruption of DNA synthesis.

Cytotoxicity Studies:

- In vitro studies have shown that related compounds exhibit significant cytotoxicity with submicromolar GI50 values across a panel of 60 cancer cell lines.

- A study involving hydrazone derivatives indicated that similar compounds effectively target cancer cells by arresting their growth, suggesting comparable mechanisms of action .

Case Studies

- Antibacterial Activity Against Tuberculosis:

- Cytotoxicity Against Cancer Cells:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 6,7-dichloro-4-hydrazinoquinoline hydrochloride with five analogous quinoline derivatives, focusing on structural features, physicochemical properties, synthesis methods, and applications.

Structural and Functional Group Variations

8-Chloro-2,6-dimethyl-4-hydrazinoquinoline Hydrochloride (CAS 1208518-95-9)

- Structure : Chlorine at position 8, methyl groups at positions 2 and 6, and hydrazine at position 3.

- Molecular Formula : C₁₁H₁₃Cl₂N₃·HCl.

- The chlorine at position 8 alters electronic effects .

6-Chloro-4-hydrazino-2-methylquinoline Hydrochloride (CAS 1170041-05-0)

- Structure : Chlorine at position 6, methyl at position 2, and hydrazine at position 4.

- Molecular Formula : C₁₀H₁₀ClN₃·HCl.

4-Hydrazino-6-methylquinoline Hydrochloride

- Molecular Formula : C₁₀H₁₂N₃·HCl.

- Key Differences : The lack of chlorine atoms decreases molecular polarity and lipophilicity, impacting bioavailability .

4-Hydroxy-6,7-dichloroquinoline (CAS 203626-51-1)

- Structure : Hydroxyl group at position 4, chlorine atoms at positions 6 and 6.

- Molecular Formula: C₉H₅Cl₂NO.

4-Chloro-6,7-dimethoxyquinoline

- Structure : Chlorine at position 4, methoxy groups at positions 6 and 7.

- Molecular Formula: C₁₁H₁₀ClNO₂.

- Key Differences: Methoxy groups are electron-donating, increasing electron density on the quinoline ring compared to electron-withdrawing chlorine atoms in the target compound .

Physicochemical Properties

Biological Activity

6,7-Dichloro-4-hydrazinoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antitubercular activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a quinoline ring with two chlorine substituents and a hydrazine functional group. Its chemical formula is with a molecular weight of 264.54 g/mol. The presence of the hydrazine group is crucial for its biological interactions, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties. It has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Acinetobacter baumannii

In a study by Shruthi et al., the compound was found to have a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Mycobacterium tuberculosis (Mtb) strains, indicating its potential as an antitubercular agent .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Acinetobacter baumannii | 16 |

| Mycobacterium tuberculosis | 4 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focusing on hydrazone derivatives of quinoline demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. Specifically, it showed submicromolar GI50 values across multiple tumor types, including leukemia and breast cancer .

Case Study: Cytotoxicity Evaluation

In a comprehensive evaluation of cytotoxic effects on human cancer cell lines, the following results were observed:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and CCRF-CEM (leukemia).

- IC50 Values : The compound displayed varying IC50 values indicative of its potency against different cell lines.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.5 |

| A549 | 1.2 |

| CCRF-CEM | 0.8 |

The mechanism underlying the biological activity of this compound involves several pathways:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes such as NQO2, which plays a role in cellular redox balance and can influence cancer cell survival .

- Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

- Antimicrobial Action : Its ability to form covalent bonds with bacterial proteins may interfere with essential bacterial functions.

Q & A

Q. What are the standard laboratory synthesis methods for 6,7-Dichloro-4-hydrazinoquinoline hydrochloride, and how can purity be optimized?

The synthesis typically involves reacting a chlorinated quinoline precursor (e.g., 6,7-dichloroquinoline) with hydrazine hydrate in an organic solvent like ethanol or methanol under reflux conditions. Critical parameters include temperature control (70–90°C), reaction time (6–12 hours), and stoichiometric ratios of hydrazine to precursor (1:1 to 1:1.2). Post-reaction, purification via recrystallization in ethanol or methanol is recommended to achieve >95% purity . For higher purity (>99%), column chromatography with gradients of petroleum ether and ethyl acetate can be employed .

Q. What analytical techniques are most reliable for characterizing this compound?

Key methods include:

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .

- NMR : H and C NMR in DMSO-d6 to confirm hydrazino and chloro substituents. Expected signals: δ 8.5–9.0 ppm (quinoline protons), δ 4.0–5.0 ppm (hydrazine NH) .

- Mass Spectrometry : ESI-MS for molecular ion verification (expected m/z ~244 for [M+H]) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use chemical-resistant gloves (nitrile), goggles, and lab coats to avoid skin/eye contact.

- Work under a fume hood to minimize inhalation of dust or vapors.

- Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro substitution patterns) influence the biological activity of this compound?

Comparative studies of quinoline analogs reveal that:

- Chlorine at positions 6 and 7 enhances antimicrobial and anticancer activity due to increased electrophilicity and membrane permeability.

- Hydrazino group at position 4 facilitates chelation with metal ions in enzymatic targets (e.g., topoisomerases), improving inhibitory potency . For example, replacing chlorine with fluorine (as in 8-Fluoro-4-hydrazinoquinoline) reduces anticancer activity by ~30%, highlighting the critical role of chloro substituents .

Q. How can reaction mechanisms for oxidation or substitution of this compound be systematically investigated?

- Oxidation : Treat with KMnO4 in acidic conditions to form 6,7-dichloro-4-quinolinone. Monitor via TLC and IR spectroscopy (disappearance of NH stretch at ~3300 cm) .

- Substitution : React with NaBH4 to reduce the hydrazino group to an amine. Confirm by H NMR (shift from δ 4.5 ppm to δ 1.5 ppm for NH2) . Kinetic studies using UV-Vis spectroscopy can elucidate rate constants and intermediate formation.

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Dose-Response Replication : Ensure consistent dosing (e.g., IC50 assays in triplicate) and cell lines (e.g., HeLa vs. MCF-7).

- Impurity Analysis : Use HPLC-MS to rule out byproducts (e.g., unreacted precursor) that may skew activity .

- Structural Confirmation : Single-crystal X-ray diffraction to verify the absence of polymorphic variations affecting bioactivity .

Q. How can RP-HPLC methods be optimized for simultaneous quantification of this compound and its metabolites?

- Column : C18 (5 µm, 250 mm × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient : 10% B to 90% B over 20 minutes, flow rate 1.0 mL/min.

- Validation : Include linearity (R > 0.99), LOD (0.1 µg/mL), and recovery (>95%) tests per ICH guidelines .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.